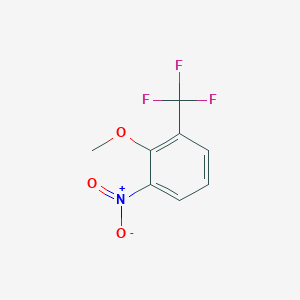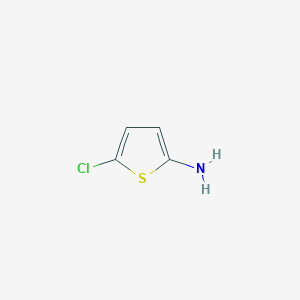
1-(5-Tert-butyl-3-chlorothiophen-2-yl)ethanone
Overview
Description
1-(5-Tert-butyl-3-chlorothiophen-2-yl)ethanone is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a thiophene ring substituted with a tert-butyl group and a chlorine atom, along with an ethanone group. Its distinct structure allows it to participate in various chemical reactions and makes it a valuable subject of study in multiple fields.
Preparation Methods
The synthesis of 1-(5-Tert-butyl-3-chlorothiophen-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with thiophene, tert-butyl chloride, and acetyl chloride.
Reaction Conditions: The thiophene is first chlorinated using a chlorinating agent such as sulfuryl chloride to introduce the chlorine atom at the 3-position.
Alkylation: The chlorinated thiophene is then subjected to Friedel-Crafts alkylation using tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the tert-butyl group at the 5-position.
Acylation: Finally, the compound undergoes Friedel-Crafts acylation with acetyl chloride to introduce the ethanone group at the 2-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(5-Tert-butyl-3-chlorothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophenes.
Scientific Research Applications
1-(5-Tert-butyl-3-chlorothiophen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex thiophene derivatives.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 1-(5-Tert-butyl-3-chlorothiophen-2-yl)ethanone and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
1-(5-Tert-butyl-3-chlorothiophen-2-yl)ethanone can be compared with other thiophene derivatives such as:
2-Acetylthiophene: Lacks the tert-butyl and chlorine substituents, making it less sterically hindered and potentially less reactive.
5-Chloro-2-acetylthiophene: Similar but lacks the tert-butyl group, affecting its reactivity and steric properties.
5-Tert-butyl-2-acetylthiophene: Lacks the chlorine atom, which may influence its electronic properties and reactivity.
The presence of both the tert-butyl and chlorine substituents in this compound makes it unique, providing a balance of steric hindrance and electronic effects that can be exploited in various chemical reactions and applications.
Properties
IUPAC Name |
1-(5-tert-butyl-3-chlorothiophen-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClOS/c1-6(12)9-7(11)5-8(13-9)10(2,3)4/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDJKPCRJNFIIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(S1)C(C)(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380613 | |
| Record name | AG-G-59003 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680211-01-2 | |
| Record name | 1-[3-Chloro-5-(1,1-dimethylethyl)-2-thienyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=680211-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-G-59003 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[5-[3-(Trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid](/img/structure/B3031697.png)






![6-(benzyloxy)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B3031708.png)


